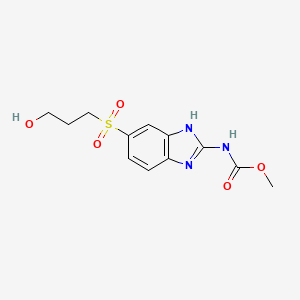
Albendazole-gamma-hydroxysulphone
Übersicht
Beschreibung
Albendazole-gamma-hydroxysulphone is a derivative of albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infestations. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, making it a promising candidate for various therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Albendazole-gamma-hydroxysulphone can be synthesized through a multi-step process involving the oxidation of albendazole. The key steps include:
Oxidation of Albendazole: Albendazole is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form albendazole sulfoxide.
Further Oxidation: Albendazole sulfoxide is then further oxidized to form albendazole sulfone, which is subsequently hydroxylated to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced back to its parent compounds under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, dichloromethane.
Major Products:
Oxidation Products: Albendazole sulfoxide, albendazole sulfone.
Reduction Products: Albendazole, albendazole sulfoxide.
Wissenschaftliche Forschungsanwendungen
Albendazole-gamma-hydroxysulphone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its enhanced bioavailability and solubility, making it a potential candidate for drug delivery systems.
Medicine: Explored for its efficacy in treating parasitic infections with improved pharmacokinetic properties.
Wirkmechanismus
Albendazole-gamma-hydroxysulphone exerts its effects by inhibiting tubulin polymerization, leading to the loss of cytoplasmic microtubules in parasitic worms. This results in impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite. The compound targets the microtubules in the intestinal cells of the worms, disrupting their energy production and causing immobilization .
Vergleich Mit ähnlichen Verbindungen
Albendazole: The parent compound with lower solubility and bioavailability.
Albendazole Sulfoxide: An intermediate in the synthesis of albendazole-gamma-hydroxysulphone with similar anthelmintic properties.
Albendazole Sulfone: Another oxidized derivative with distinct pharmacokinetic properties.
Uniqueness: this compound stands out due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications compared to its parent compound and other derivatives. Its unique chemical structure allows for better absorption and distribution in the body, leading to improved efficacy in treating parasitic infections .
Eigenschaften
IUPAC Name |
methyl N-[6-(3-hydroxypropylsulfonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-20-12(17)15-11-13-9-4-3-8(7-10(9)14-11)21(18,19)6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBZMHKHSDPUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001674 | |
| Record name | Methyl hydrogen [6-(3-hydroxypropane-1-sulfonyl)-1H-benzimidazol-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80983-32-0 | |
| Record name | Methyl N-[6-[(3-hydroxypropyl)sulfonyl]-1H-benzimidazol-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80983-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (5-((3-hydroxypropyl)sulfonyl)-1H-benzimidazol-2-yl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen [6-(3-hydroxypropane-1-sulfonyl)-1H-benzimidazol-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)
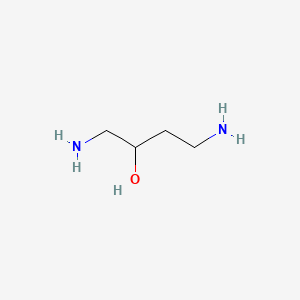

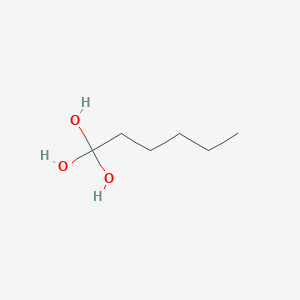



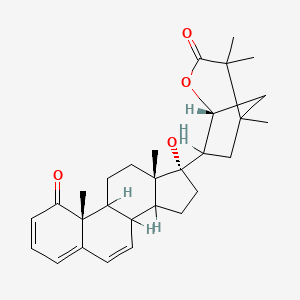

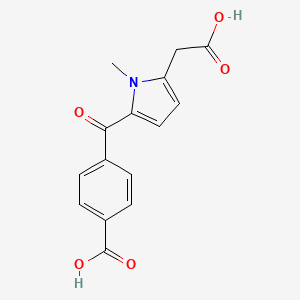


![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B1209783.png)

